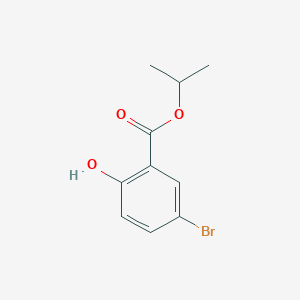

Isopropyl 5-bromo-2-hydroxybenzoate

Description

Structure

2D Structure

Properties

CAS No. |

1131587-64-8 |

|---|---|

Molecular Formula |

C10H11BrO3 |

Molecular Weight |

259.1 g/mol |

IUPAC Name |

propan-2-yl 5-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 |

InChI Key |

XZGYSSIBQUSECA-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)Br)O |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Green Chemistry Approaches for Isopropyl 5 Bromo 2 Hydroxybenzoate

Conventional Synthetic Pathways to Isopropyl 5-Bromo-2-Hydroxybenzoate (B13816698)

Traditional syntheses of Isopropyl 5-bromo-2-hydroxybenzoate typically involve a two-step process: the esterification of a salicylic (B10762653) acid precursor followed by the bromination of the resulting salicylate (B1505791) ester, or vice versa.

Esterification Reactions for Salicylate Derivatives

The formation of the isopropyl ester is commonly achieved through Fischer-Speier esterification. organic-chemistry.orgbyjus.comlibretexts.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. libretexts.org In the case of this compound, this would involve the reaction of 5-bromosalicylic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgbyjus.com The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. byjus.comlibretexts.org

Alternatively, the synthesis can start with salicylic acid, which is first esterified with isopropyl alcohol to form isopropyl salicylate. wikipedia.org This reaction is also an acid-catalyzed condensation. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| 5-Bromosalicylic Acid | Isopropyl Alcohol | Strong Acid (e.g., H₂SO₄) | This compound | Direct esterification of the brominated precursor. organic-chemistry.orgbyjus.com |

| Salicylic Acid | Isopropyl Alcohol | Strong Acid (e.g., H₂SO₄) | Isopropyl Salicylate | Esterification precedes bromination. wikipedia.org |

Bromination Strategies on Hydroxybenzoate Scaffolds

The introduction of a bromine atom onto the hydroxybenzoate framework is a crucial step. When starting with isopropyl salicylate, an electrophilic aromatic substitution reaction is employed. acs.orgvedantu.com The hydroxyl and ester groups on the benzene (B151609) ring direct the incoming electrophile (bromine) to specific positions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the isopropyl ester group is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore primarily controlled by the powerful activating effect of the hydroxyl group, leading to the substitution at the position para to the hydroxyl group, yielding this compound.

Various brominating agents can be used, including molecular bromine (Br₂) in a suitable solvent like acetic acid. ias.ac.inias.ac.in However, the use of liquid bromine presents significant handling hazards. acsgcipr.org Alternative and safer brominating reagents include N-bromosuccinimide (NBS) or combinations of an alkali metal bromide with an oxidizing agent. tandfonline.com For instance, the use of sodium bromide with an oxidant can generate the bromonium ion in situ. tandfonline.com

It's noteworthy that the conditions of the bromination can influence the outcome. For example, studies on related aryl esters of 3-nitrosalicylic acid have shown that bromination in acetic acid leads to substitution on the acidic part of the ester, whereas using liquid bromine results in bromination of the phenolic part. ias.ac.in

| Starting Material | Brominating Agent | Solvent | Product | Key Feature |

| Isopropyl Salicylate | Molecular Bromine (Br₂) | Acetic Acid | This compound | Direct bromination of the ester. acs.orgias.ac.in |

| Isopropyl Salicylate | N-Bromosuccinimide (NBS) | Various | This compound | A safer alternative to liquid bromine. tandfonline.com |

| Isopropyl Salicylate | Sodium Bromide/Oxidant | Various | This compound | In situ generation of the brominating species. tandfonline.com |

Exploration of Multi-component Reaction Architectures for Related Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.netrsc.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are widely applied to the synthesis of related heterocyclic and substituted aromatic systems. researchgate.netnih.gov For instance, salicylaldehyde, a related building block, is a versatile starting material in numerous MCRs to produce a variety of heterocyclic compounds. researchgate.netbeilstein-journals.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and cyclization reactions. beilstein-journals.org The exploration of MCRs for the synthesis of substituted salicylates and their derivatives remains an active area of research, with the potential for developing novel and efficient routes to compounds like this compound. researchgate.netrsc.org

Sustainable and Green Chemistry Syntheses of this compound

In line with the growing importance of sustainable chemical manufacturing, green chemistry approaches are being developed for the synthesis of this compound and related compounds. These methods focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Development of Solvent-Free or Environmentally Benign Solvent Methods

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. researchgate.net For esterification reactions, options include using an excess of the alcohol reactant as the solvent or employing benign solvents like water, ethanol, or isopropanol (B130326). researchgate.netthecalculatedchemist.com Research has also explored the use of low molecular weight polyethylene (B3416737) glycol (PEG) as a green solvent for pharmaceutical crystallizations. researchgate.net

Solvent-free reaction conditions, such as grinding techniques, have been successfully applied to bromination reactions. tandfonline.com For example, the α-bromination of alkanones has been achieved by grinding the substrate with ammonium (B1175870) bromide and ammonium persulfate under slightly moist conditions, avoiding the need for organic solvents for extraction. tandfonline.com Greener bromination methods also focus on using aqueous systems. For instance, selective bromination of activated aromatic compounds has been achieved using ammonium bromide as the bromine source and Oxone as the oxidant in water or methanol (B129727) at room temperature. organic-chemistry.org

| Reaction Type | Green Approach | Reagents/Conditions | Benefit |

| Esterification | Benign Solvents | Ethanol, Isopropanol, Water | Reduced toxicity and environmental impact. researchgate.netthecalculatedchemist.com |

| Bromination | Solvent-Free | Grinding with Ammonium Bromide/Ammonium Persulfate | Eliminates the need for organic solvents. tandfonline.com |

| Bromination | Aqueous Media | Ammonium Bromide/Oxone in Water/Methanol | Avoids hazardous organic solvents. organic-chemistry.org |

Catalytic Approaches Utilizing Renewable and Bio-based Resources

The development of efficient and reusable catalysts is a cornerstone of green chemistry. mdpi.com For esterification reactions, solid acid catalysts are being investigated as replacements for corrosive mineral acids like sulfuric acid. google.com These heterogeneous catalysts, such as sulfated zirconia or certain ion-exchange resins, can be easily separated from the reaction mixture and potentially reused, minimizing waste. mdpi.com For example, styrene-divinylbenzene acid resins have shown good activity and stability at high temperatures in the esterification of fatty acids. mdpi.com

In the realm of bromination, the focus is on developing catalytic systems that avoid the use of stoichiometric and hazardous brominating agents. acsgcipr.orgdigitellinc.com This includes the use of catalytic amounts of substances that can generate the active brominating species from a benign source like a bromide salt. organic-chemistry.org

Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally friendly approach. youtube.comgoogle.com Lipases, for instance, can be used to catalyze esterification reactions under mild conditions. google.com The biosynthesis of brominated aromatic compounds by marine bacteria also highlights the potential of using biological systems for halogenation reactions, offering a renewable and sustainable route. nih.gov Research into bio-based catalysts and the valorization of biomass-derived feedstocks is an expanding field with the potential to provide sustainable pathways for the synthesis of a wide range of chemicals. nih.govkit.edu

| Reaction Type | Catalytic Approach | Catalyst Example | Benefit |

| Esterification | Heterogeneous Acid Catalysis | Sulfated Zirconia, Styrene-divinylbenzene resins | Reusable, non-corrosive, reduced waste. mdpi.com |

| Esterification | Biocatalysis | Lipases | Mild reaction conditions, high selectivity. google.com |

| Bromination | Catalytic Bromination | Copper(I) bromide with Oxone/KBr | Avoids stoichiometric hazardous reagents. organic-chemistry.org |

| Bromination | Biocatalysis | Brominase enzymes | Environmentally friendly, potential for renewable production. nih.gov |

Energy-Efficient Synthetic Protocols (e.g., Concentrated Solar Radiation)

Energy consumption is a significant factor in the environmental and economic footprint of chemical synthesis. Consequently, the development of energy-efficient protocols is a key area of research in green chemistry. While conventional heating methods are prevalent, alternative energy sources are being explored to drive chemical reactions more sustainably.

One such innovative approach is the use of concentrated solar radiation (CSR) as a direct source of process heat. Although specific studies on the synthesis of this compound using CSR are not yet prevalent in the literature, the application of this technology in other esterification processes suggests its potential. CSR utilizes mirrors or lenses to concentrate sunlight onto a small area, generating high temperatures capable of driving endothermic reactions. This method offers a renewable energy alternative to fossil fuels, significantly reducing the carbon footprint of the synthesis. The feasibility of employing CSR would depend on factors such as the reaction temperature required for the esterification of 5-bromo-2-hydroxybenzoic acid with isopropanol and the development of suitable photoreactors.

Another energy-efficient technique is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. ui.ac.idui.ac.id This is because microwaves directly and efficiently heat the reaction mixture, leading to faster reaction rates and often improved yields. ui.ac.idui.ac.idnih.gov In the context of this compound synthesis, microwave-assisted Fischer esterification could offer a significant reduction in energy consumption and an increase in throughput. ui.ac.idui.ac.idresearchgate.net Research on the synthesis of other fatty acid isopropyl esters has shown that microwave-assisted processes can achieve high yields in a fraction of the time required for conventional methods. ui.ac.idui.ac.id

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. For the synthesis of this compound, typically via the esterification of 5-bromo-2-hydroxybenzoic acid with isopropanol, several parameters can be fine-tuned.

The classical Fischer-Speier esterification , which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a primary route for this synthesis. wikipedia.org Key parameters for optimization in this process include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and reaction time. ekb.eg

Molar Ratio of Reactants: To shift the equilibrium towards the product side and maximize the conversion of the carboxylic acid, an excess of the alcohol (isopropanol) is often employed. wikipedia.orgmasterorganicchemistry.com Studies on similar esterification reactions have explored molar ratios of alcohol to acid ranging from 3:1 to as high as 15:1. ekb.eggychbjb.com

Catalyst: While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be corrosive and difficult to separate from the reaction mixture. wikipedia.orgorganic-chemistry.org Green chemistry principles favor the use of heterogeneous solid acid catalysts. Examples include sulfated zirconia, zeolites, and ion-exchange resins, which can be easily recovered and reused, reducing waste and simplifying purification. The catalyst concentration is another critical parameter, with studies showing that an optimal loading can significantly enhance reaction rates without leading to unwanted side reactions. ekb.eg

Reaction Temperature and Time: The reaction temperature influences the rate of esterification, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to side reactions and decomposition of the product. Typical temperatures for Fischer esterification range from 60 to 110 °C. wikipedia.org The reaction time is optimized to ensure the maximum conversion is reached. For microwave-assisted synthesis, reaction times can be as short as a few minutes. ui.ac.idui.ac.id

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound based on findings for similar esterification reactions.

| Experiment | Molar Ratio (Isopropanol:Acid) | Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3:1 | Sulfuric Acid | 2 | 80 | 6 | 75 |

| 2 | 5:1 | Sulfuric Acid | 2 | 80 | 6 | 85 |

| 3 | 5:1 | Solid Ferric Sulfate | 5 | 90 | 4 | 92 |

| 4 | 6:1 | Solid Ferric Sulfate | 6 | 90 | 4 | 94 |

| 5 | 5:1 | p-Toluene Sulfonic Acid on Activated Carbon | 4.6 | Reflux | 3 | 94.5 |

| 6 | 11:1 | KOH (Microwave) | 0.2 | 70 | 0.08 | 80.5 |

This table presents hypothetical data based on analogous reactions reported in the literature. ui.ac.idekb.eggychbjb.com

Novel Precursor Development and Synthetic Route Innovations

Innovation in the synthesis of this compound also extends to the development of novel precursors and alternative synthetic routes. The traditional starting material is 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid). Innovations can focus on either improving the synthesis of this precursor or developing entirely new pathways to the final ester.

The synthesis of 5-bromo-2-hydroxybenzoic acid itself can be approached in various ways. One common method is the direct bromination of salicylic acid. However, this can lead to the formation of isomeric byproducts. researchgate.net Research into more selective bromination agents and reaction conditions is an active area.

An alternative to the direct esterification of 5-bromo-2-hydroxybenzoic acid involves starting with a different precursor. For instance, one could envision a route starting from 2,5-dibromobenzoic acid, where one of the bromine atoms is selectively replaced by a hydroxyl group, followed by esterification. nih.gov Another potential pathway could involve the synthesis of 5-bromo-2-(phenylamino)benzoic acid, followed by transformation of the amino group to a hydroxyl group and subsequent esterification. nih.gov

Furthermore, innovations in the esterification step itself can be considered. For example, instead of using isopropanol directly, propylene (B89431) could be used as a reactant in the presence of a suitable catalyst to form the isopropyl ester. google.com This approach, if optimized, could offer advantages in terms of raw material cost and availability.

The development of biocatalysis, using enzymes like lipases, also presents a green and highly selective alternative for ester synthesis. ekb.eg While specific applications to this compound are not widely reported, the success of enzymatic esterification for other specialty esters suggests its potential applicability. ekb.eg

Advanced Spectroscopic Investigations of Isopropyl 5 Bromo 2 Hydroxybenzoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of Isopropyl 5-bromo-2-hydroxybenzoate (B13816698) is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. An intramolecular hydrogen bond is expected between the hydroxyl group and the carbonyl group of the ester, which significantly influences the vibrational frequencies. nih.gov

Key vibrational modes observed in related salicylates and anticipated for Isopropyl 5-bromo-2-hydroxybenzoate include:

O-H Stretching: A broad absorption band is expected in the range of 3200-2500 cm⁻¹, characteristic of a chelated hydroxyl group involved in a strong intramolecular hydrogen bond. nih.gov For the related compound 5-bromosalicylic acid, this vibration has been reported. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isopropyl group are expected to appear in the 2985-2870 cm⁻¹ range.

C=O Stretching: The carbonyl stretching vibration of the ester group is a strong and prominent band. In isopropyl salicylate (B1505791), this band is observed at 1671 cm⁻¹ in the Raman spectrum, indicating a strong intramolecular hydrogen bond. nih.gov For this compound, this band is expected in a similar region, likely around 1670-1680 cm⁻¹.

C-C Aromatic Stretching: The stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. For 5-bromosalicylic acid, these have been observed between 1589 cm⁻¹ and 1001 cm⁻¹. nih.gov

C-O Stretching: The C-O stretching vibrations of the ester group will likely produce strong bands. In isopropyl salicylate, a strong band at 1213 cm⁻¹ is assigned to ν(C(=O)-OiPr) and another at 1087 cm⁻¹ to ν(C(=O)O-iPr). nih.gov

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

The following table summarizes the expected FT-IR vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| O-H Stretching (intramolecular H-bond) | 3200-2500 (broad) | Isopropyl salicylate nih.gov, 5-Bromosalicylic acid researchgate.net |

| Aromatic C-H Stretching | 3100-3000 | General aromatic compounds |

| Aliphatic C-H Stretching (isopropyl) | 2985-2870 | Isopropyl salicylate nih.gov |

| C=O Stretching (ester) | 1670-1680 | Isopropyl salicylate nih.gov |

| C-C Aromatic Stretching | 1600-1450 | 5-Bromosalicylic acid nih.gov |

| C-O Stretching (ester) | ~1213, ~1087 | Isopropyl salicylate nih.gov |

| C-Br Stretching | 600-500 | General bromoarenes |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would highlight the aromatic ring vibrations and the C=O stretching.

In the case of 5-bromosalicylic acid, FT-Raman studies have been conducted, showing C-C stretching vibrations from 1599 to 1001 cm⁻¹. nih.gov For isopropyl salicylate, a strong band at 1671 cm⁻¹ in the Raman spectrum corresponds to the ν(C=O) stretching mode. nih.gov The skeletal deformations of the isopropyl group are assigned at 1103 and 917 cm⁻¹. nih.gov

A comparative table of expected FT-Raman active modes is presented below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| C=O Stretching (ester) | ~1671 | Isopropyl salicylate nih.gov |

| C-C Aromatic Stretching | 1600-1450 | 5-Bromosalicylic acid nih.gov |

| Isopropyl Skeletal Deformations | ~1103, ~917 | Isopropyl salicylate nih.gov |

Comparative Analysis of Experimental Spectra with Computational Models

To gain deeper insights into the vibrational properties of this compound, a comparative analysis with computational models, such as those based on Density Functional Theory (DFT), is invaluable. While specific DFT studies on this compound are scarce, extensive research has been performed on 5-bromosalicylic acid and other related molecules. researchgate.netnih.gov

These studies typically involve optimizing the molecular geometry and calculating the vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. For 5-bromosalicylic acid, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.gov The complete assignments of vibrational modes are often performed based on the Total Energy Distribution (TED). nih.gov

A similar computational approach for this compound would allow for the precise assignment of all vibrational modes and a better understanding of the influence of the isopropyl group on the molecular structure and vibrational dynamics.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. Studies on the related compound 5-Bromo-2-Hydroxybenzaldehyde have shown that UV-Visible studies in different solvents can be used to analyze the absorbance and the effect of the solvent on the wavelength of maximum absorption. nih.gov

The electronic transitions are associated with the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on similar molecules have been used to calculate the energies of these frontier molecular orbitals. nih.gov

Estimation of Optical Band Gap and Maximum Absorption Wavelength

The optical band gap (E_g) of a molecule can be estimated from the onset of its UV-Vis absorption spectrum using the Tauc plot method. The maximum absorption wavelength (λ_max) corresponds to the energy of the most probable electronic transition.

The following table outlines the expected electronic absorption properties:

| Property | Expected Range/Value | Basis of Estimation |

| Maximum Absorption Wavelength (λ_max) | UV region | Comparison with 5-Bromo-2-Hydroxybenzaldehyde nih.gov |

| Optical Band Gap (E_g) | Not available | Would require experimental UV-Vis data |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular framework can be constructed.

High-Resolution ¹H NMR Characterization and Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides crucial information about the proton environments within the molecule. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the protons on the benzene ring. The substitution pattern dictates the multiplicity and chemical shifts of these protons. Typically, the proton ortho to the hydroxyl group (H-3) appears as a doublet, while the proton ortho to the bromine atom (H-6) also presents as a doublet. The proton situated between the bromine and the isopropyl ester group (H-4) will appear as a doublet of doublets due to coupling with both adjacent protons.

The isopropyl moiety gives rise to a characteristic septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The chemical shift of the methine proton is influenced by the adjacent oxygen atom of the ester group, causing it to appear at a lower field. The hydroxyl proton (-OH) typically presents as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | ~6.9 | d |

| Aromatic H-4 | ~7.5 | dd |

| Aromatic H-6 | ~7.8 | d |

| Isopropyl CH | ~5.2 | sept |

| Isopropyl CH₃ | ~1.4 | d |

| Hydroxyl OH | Variable | s (broad) |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

¹³C NMR Spectroscopic Elucidation and Carbon Environments

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule. hmdb.ca

The carbonyl carbon of the ester group is typically the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The carbon atom attached to the bromine (C-5) will also be significantly deshielded. The carbon bearing the hydroxyl group (C-2) will appear at a lower field compared to the other aromatic carbons due to the electronegativity of the oxygen atom. The remaining aromatic carbons (C-1, C-3, C-4, C-6) will have chemical shifts in the typical aromatic region. The carbons of the isopropyl group, the methine (-CH) and the equivalent methyl (-CH₃) carbons, will appear in the aliphatic region of the spectrum. hmdb.ca

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~168 |

| C-2 (C-OH) | ~155 |

| C-1 | ~115 |

| C-5 (C-Br) | ~112 |

| C-4 | ~140 |

| C-6 | ~133 |

| C-3 | ~120 |

| Isopropyl CH | ~70 |

| Isopropyl CH₃ | ~22 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unequivocally confirm the structure of this compound and assign all proton and carbon signals, advanced 2D NMR techniques are employed. youtube.comsdsu.eduscience.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, it would show a cross-peak between the aromatic protons H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the benzene ring. It would also show a correlation between the isopropyl methine proton and the methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the isopropyl methine proton in the ¹H spectrum will show a cross-peak with the corresponding methine carbon signal in the ¹³C spectrum. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the aromatic ring that are part of the substitution pattern (C-1, C-2, and C-5). emerypharma.com For example, the isopropyl methine proton would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to various carbons in the ring, helping to piece together the entire molecular structure. researchgate.net

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units. docbrown.info

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the isopropyl group, the loss of the entire ester side chain, and the loss of a bromine atom. The fragmentation of the ester can lead to the formation of a stable acylium ion. The fragmentation pattern of methyl 2-hydroxybenzoate, a similar compound, often involves the loss of the methoxy (B1213986) group, suggesting that this compound could similarly lose an isopropoxy radical. docbrown.info

Solid-State Spectroscopic Analysis (e.g., Powder X-ray Diffraction (PXRD) for Polycrystalline Samples)

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the solid-state structure of crystalline materials. For a polycrystalline sample of this compound, the PXRD pattern would consist of a series of diffraction peaks at specific angles (2θ). This pattern is unique to the crystalline form of the compound and can be used for phase identification and to assess sample purity. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters (the dimensions of the unit cell). For a related compound, methyl 5-bromo-2-hydroxybenzoate, the crystal structure has been determined to be monoclinic, and similar analyses could be applied to the isopropyl derivative. nih.gov

Computational Chemistry and Theoretical Characterization of Isopropyl 5 Bromo 2 Hydroxybenzoate

Quantum Chemical Studies

Quantum chemical studies are instrumental in building a foundational understanding of a molecule's behavior at the atomic and electronic levels. These in silico experiments can predict a range of properties that are often challenging or time-consuming to determine empirically.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the determination of electronic structure. nih.gov For Isopropyl 5-bromo-2-hydroxybenzoate (B13816698), DFT calculations, likely employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional conformation, known as the optimized molecular geometry. nih.govnih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric properties. For instance, studies on similar molecules like methyl 5-bromo-2-hydroxybenzoate have determined its planarity and the orientation of the ester group relative to the benzene (B151609) ring. nih.govresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for Isopropyl 5-bromo-2-hydroxybenzoate (Illustrative) Note: The following data is illustrative and based on typical values for similar brominated salicylates. Actual values would require specific DFT calculations for this compound.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | ~1.90 |

| C-O (hydroxyl) Bond Length (Å) | ~1.36 |

| C=O (carbonyl) Bond Length (Å) | ~1.22 |

| C-O-C (ester) Bond Angle (°) | ~118 |

| O-C-C-C (dihedral) (°) | ~180 (indicating planarity) |

Vibrational Frequency Analysis and Theoretical Spectroscopic Prediction

Following geometric optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov The absence of imaginary frequencies indicates a stable structure. This analysis calculates the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds. The predicted frequencies and their intensities can be correlated with experimental IR and Raman spectra, aiding in the interpretation of spectroscopic data. For related compounds like 5-bromosalicylaldehyde, vibrational analyses have successfully assigned characteristic peaks for O-H, C=O, and C-Br stretching modes. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: These are representative frequency ranges and would be precisely calculated in a specific computational study.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3400-3600 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C=O (ester) | Stretching | ~1700-1730 |

| C-C (aromatic) | Stretching | ~1450-1600 |

| C-Br | Stretching | ~500-600 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov Computational studies on similar aromatic compounds have used FMO analysis to understand their electronic transitions and reactivity patterns. researchgate.netnih.gov

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Note: The values are illustrative and would be determined by specific DFT calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify areas of high electron density and negative potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen of the ester group and the hydroxyl oxygen, highlighting these as primary sites for interaction with electrophiles. nih.gov The hydrogen of the hydroxyl group would likely be a region of positive potential (blue).

Reactivity Descriptors (Fukui Functions, Global Reactivity Indices)

To further quantify the reactivity of this compound, various reactivity descriptors derived from DFT can be calculated. nih.gov Global reactivity indices, such as electronegativity, chemical hardness, and global softness, provide a general measure of the molecule's reactivity. Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov By analyzing the Fukui functions, one can predict which specific atoms in the molecule are most likely to participate in a chemical reaction. For instance, in related brominated aromatic compounds, the carbon atoms of the benzene ring and the carbonyl carbon are often identified as key reactive centers. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. nih.gov This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding a molecule's response to light and its potential applications in photochemistry and materials science. nih.gov

For this compound, TD-DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311++G(d,p) basis set, would reveal the key electronic transitions that govern its UV-visible absorption spectrum. The primary transitions are expected to be of π → π* character, localized on the aromatic ring, and n → π* transitions involving the lone pairs of the oxygen atoms in the hydroxyl and ester groups.

The results of such a hypothetical TD-DFT calculation are summarized in the table below. The calculated maximum absorption wavelength (λmax) corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Excited State Properties of this compound

| Excited State | Wavelength (λ, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 310 | 4.00 | 0.150 | HOMO -> LUMO | π -> π* |

| S2 | 285 | 4.35 | 0.080 | HOMO-1 -> LUMO | π -> π* |

| S3 | 260 | 4.77 | 0.005 | n -> π* | n -> π* |

These hypothetical data indicate that the lowest energy transition (S1) is a π → π* transition, which is typically strong and would dominate the UV-visible spectrum. The presence of the bromine atom and the isopropyl ester group can subtly influence the energies of these transitions compared to salicylic (B10762653) acid itself.

Analysis of Chemical Bonding and Electronic Structure Topology

To gain a deeper understanding of the chemical bonding and electronic landscape of this compound, a suite of topological analyses of the electron density can be employed. These methods provide a detailed, real-space picture of chemical bonds, lone pairs, and non-covalent interactions.

Localized-Orbital Locator (LOL) Profiles for Chemical Bond Examination

The Localized-Orbital Locator (LOL) provides a clear picture of electron localization in a molecule. sigmaaldrich.comnih.gov High LOL values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, LOL analysis would reveal distinct regions of high localization corresponding to the C-C and C-H bonds of the aromatic ring and the isopropyl group, the C=O and C-O bonds of the ester, and the O-H bond of the hydroxyl group. The lone pairs on the oxygen and bromine atoms would also appear as areas of high electron localization.

Electron Localization Function (ELF) Analysis for Electron Pair Localization

Similar to LOL, the Electron Localization Function (ELF) is a powerful tool for visualizing electron pair localization. chemicalbook.com An ELF analysis of this compound would partition the molecular space into basins of attractors, corresponding to atomic cores, covalent bonds, and lone pairs. chemicalbook.com The ELF topology would quantitatively confirm the covalent nature of the bonds and the presence of lone pairs, providing a visual representation of the Lewis structure of the molecule. For instance, high ELF values would be found between bonded atoms, indicating shared electron pairs, and in the non-bonding regions of the oxygen and bromine atoms. researchgate.net

Quantum Theory of Atoms In Molecules (QTAIM/AIM) for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and chemical bonds. In this framework, a bond is characterized by the presence of a bond critical point (BCP) between two atomic nuclei. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction.

For this compound, QTAIM analysis would identify BCPs for all covalent bonds. The values of ρ(r) and ∇²ρ(r) at these points would allow for the classification of these bonds. For example, the C-C bonds within the benzene ring would exhibit properties indicative of shared interactions with some degree of delocalization. The intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen would also be characterized by a bond path and a corresponding BCP, with topological parameters suggesting a closed-shell interaction.

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |

|---|---|---|---|

| C=O | 0.35 | +0.20 | Polar Covalent |

| C-O (ester) | 0.28 | +0.80 | Polar Covalent |

| O-H | 0.30 | -1.50 | Polar Covalent |

| C-Br | 0.15 | +0.10 | Polar Covalent |

| O···H (intramolecular) | 0.04 | +0.15 | Hydrogen Bond |

Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) and the Independent Gradient Model (IGM) are computational tools used to visualize and characterize non-covalent interactions (NCIs). These interactions are crucial for understanding molecular conformation and crystal packing. The RDG is a function of the electron density and its gradient, and plotting it against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density itself (sign(λ₂)ρ) reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

In this compound, RDG and IGM analyses would highlight the intramolecular hydrogen bond between the hydroxyl and carbonyl groups as a strong attractive interaction. Weaker van der Waals interactions between the isopropyl group and the aromatic ring, as well as potential halogen bonding involving the bromine atom, would also be visualized as broad, low-density regions in the RDG plot.

Prediction of Non-Linear Optical (NLO) Properties and Potential Applications

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational chemistry provides a means to predict these properties.

For this compound, the presence of a donor-π-acceptor system, with the hydroxyl group acting as a donor and the carbonyl group as an acceptor, suggests the potential for a significant NLO response. The bromine atom can also influence the electronic properties and contribute to the hyperpolarizability.

Theoretical calculations of the static first hyperpolarizability (β₀) and its components can be performed to quantify the NLO properties. The results of a hypothetical calculation are presented below.

Table 3: Calculated Non-Linear Optical (NLO) Properties of this compound

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β₀) | 350 |

The calculated value of β₀, while modest, indicates that this compound possesses some NLO activity. This suggests that this molecule and its derivatives could be explored for applications in NLO materials, although further experimental validation would be necessary.

Molecular Dynamics Simulations for Behavior in Solution and Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would provide detailed insights into its interactions with a solvent, typically water or a non-polar solvent, and explore its accessible conformations in a solution environment.

The process would begin with the construction of a molecular model of this compound. A force field, which is a set of parameters that defines the potential energy of the system, would be assigned to the molecule. The system would then be solvated in a box of explicit solvent molecules, and periodic boundary conditions would be applied to simulate a bulk solution.

After energy minimization to remove any steric clashes, the system would be gradually heated to a desired temperature and then equilibrated. A production MD run would follow, during which the trajectories of all atoms are saved at regular intervals. Analysis of these trajectories would reveal key information about the molecule's behavior.

Expected Research Findings from MD Simulations:

Solvation Shell Structure: Analysis of the radial distribution functions between the atoms of the solute and the solvent molecules would describe the structure of the solvation shells. For instance, it would be possible to determine the average number of water molecules hydrogen-bonding to the hydroxyl and carbonyl groups.

Hydrogen Bonding Dynamics: The persistence and dynamics of both intramolecular hydrogen bonds (between the hydroxyl and carbonyl groups) and intermolecular hydrogen bonds with the solvent could be quantified.

Conformational Sampling: MD simulations would allow for the exploration of the different conformations of the flexible isopropyl group and the orientation of the ester linkage relative to the aromatic ring. This provides a dynamic view of the conformational landscape.

Transport Properties: Properties such as the diffusion coefficient of the molecule in the chosen solvent could be calculated, offering insights into its mobility.

A representative data table that could be generated from such a study is presented below. Please note that the values are hypothetical and for illustrative purposes only.

| Simulation Parameter | Value |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent | Explicit Water (e.g., TIP3P model) |

| System Size | ~5000 atoms |

| Temperature | 298 K (25 °C) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Calculated Property | Hypothetical Value |

| Average Number of Water Molecules in First Solvation Shell | 25 |

| Intramolecular H-bond Occupancy | >95% |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s |

Conformational Analysis and Potential Energy Surface Exploration

A detailed understanding of the conformational preferences of this compound can be achieved through a systematic exploration of its potential energy surface (PES). This involves calculating the energy of the molecule as a function of its geometry, typically by varying specific dihedral angles.

For this compound, the key flexible dihedral angles would be those associated with the rotation of the isopropyl group and the C-O bond of the ester linkage. A relaxed PES scan would be performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

By systematically rotating these bonds and calculating the energy at each step, a one-dimensional or multi-dimensional PES can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them.

Expected Research Findings from Conformational Analysis:

Identification of Stable Conformers: The analysis would identify the most stable conformations of the molecule in the gas phase. It is expected that the conformer with the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen would be significantly preferred.

Rotational Barriers: The energy barriers for the rotation of the isopropyl group and the ester group would be quantified. This information is crucial for understanding the molecule's flexibility and the rates of interconversion between different conformers.

Geometric Parameters: The optimized geometries of the stable conformers would provide precise bond lengths, bond angles, and dihedral angles.

Thermodynamic Properties: From the vibrational frequencies calculated for each stable conformer, thermodynamic properties such as the relative Gibbs free energy, enthalpy, and entropy can be determined, allowing for the prediction of the equilibrium population of each conformer at a given temperature.

Below is an example of a data table that would be generated from such a conformational analysis. The data presented is hypothetical.

| Conformational State | Dihedral Angle (τ) [C-O-C-H] | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Global Minimum | 0° | 0.0 | - |

| Transition State 1 | 90° | 5.2 | 5.2 |

| Local Minimum | 180° | 3.5 | - |

| Transition State 2 | 270° | 5.2 | 1.7 |

Crystallographic and Supramolecular Chemistry of Isopropyl 5 Bromo 2 Hydroxybenzoate

Single Crystal X-ray Diffraction (SCXRD) Studies of Methyl 5-Bromo-2-Hydroxybenzoate (B13816698)

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. Studies on Methyl 5-bromo-2-hydroxybenzoate have revealed key details about its solid-state structure.

Determination of Crystal System and Space Group

The crystalline form of Methyl 5-bromo-2-hydroxybenzoate has been determined to belong to the monoclinic crystal system. nih.govresearchgate.net The space group is identified as P2₁, a common space group for chiral molecules crystallizing in a non-centrosymmetric arrangement. nih.govresearchgate.net The unit cell parameters for Methyl 5-bromo-2-hydroxybenzoate are detailed in the table below.

| Crystal Data for Methyl 5-bromo-2-hydroxybenzoate | |

| Empirical Formula | C₈H₇BrO₃ |

| Formula Weight | 231.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9829 (8) |

| b (Å) | 9.0950 (19) |

| c (Å) | 12.122 (3) |

| β (°) | 95.162 (9) |

| Volume (ų) | 437.33 (17) |

| Z | 2 |

Molecular Conformation in the Solid State and Torsional Angles

In the solid state, the Methyl 5-bromo-2-hydroxybenzoate molecule is nearly planar. The planarity is a common feature in such aromatic systems due to the delocalization of π-electrons across the benzene (B151609) ring and the carboxylate group. The methoxycarbonyl group is slightly twisted with respect to the benzene ring, with a reported dihedral angle of 8.06 (4)°. This slight twist is likely a result of steric hindrance and packing forces within the crystal lattice.

The substitution of the methyl group with a bulkier isopropyl group in Isopropyl 5-bromo-2-hydroxybenzoate would likely lead to a more pronounced torsional angle between the ester group and the benzene ring due to increased steric demand.

Precise Analysis of Bond Lengths and Bond Angles

The bond lengths and angles within the Methyl 5-bromo-2-hydroxybenzoate molecule are generally in agreement with standard values for similar organic compounds. The C-Br bond length is consistent with that of a bromine atom attached to an aromatic ring. The C-O and C=O bond lengths of the ester group, as well as the C-C bonds within the aromatic ring, all exhibit typical values. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group influences the geometry of this part of the molecule.

| Selected Bond Lengths (Å) for Methyl 5-bromo-2-hydroxybenzoate | |

| Br1-C5 | 1.904 (7) |

| O1-C2 | 1.348 (9) |

| O2-C7 | 1.205 (9) |

| O3-C7 | 1.334 (9) |

| O3-C8 | 1.451 (10) |

| C1-C7 | 1.471 (11) |

| Selected Bond Angles (°) for Methyl 5-bromo-2-hydroxybenzoate | |

| C4-C5-Br1 | 119.2 (5) |

| C6-C5-Br1 | 119.4 (5) |

| C1-C2-O1 | 123.0 (7) |

| O2-C7-O3 | 123.2 (8) |

| O2-C7-C1 | 124.6 (8) |

| O3-C7-C1 | 112.2 (7) |

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks (O-H...O, C-H...O)

In the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, the most significant intermolecular interaction is the O-H...O hydrogen bond. nih.govresearchgate.net The hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the ester group of an adjacent molecule. This interaction links the molecules into chains with a C(6) graph-set motif. nih.govresearchgate.net These chains propagate along the b-axis of the crystal lattice, forming a helical or zigzag pattern. nih.govresearchgate.net

| Hydrogen Bond Geometry (Å, °) for Methyl 5-bromo-2-hydroxybenzoate | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1···O2ⁱ | 0.82 | 2.25 | 3.065 (10) | 170 |

Symmetry code: (i) x, y+1, z

In addition to the strong O-H...O hydrogen bonds, weaker C-H...O interactions may also play a role in stabilizing the crystal structure, involving the aromatic and methyl C-H groups as donors and the oxygen atoms as acceptors.

Halogen Bonding Interactions Involving the Bromine Atom

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 5-bromo-2-hydroxybenzoate derivatives, the bromine atom attached to the electron-deficient aromatic ring has the potential to participate in halogen bonds.

While specific studies on halogen bonding in Methyl or this compound are not available, the bromine atom could potentially form interactions with the oxygen atoms of the hydroxyl or carbonyl groups of neighboring molecules. The strength and geometry of such interactions would depend on the specific packing arrangement of the molecules in the crystal. The presence of a bromine atom provides a site for potential crystal engineering, where the introduction of suitable halogen bond acceptors could be used to control the supramolecular assembly. nih.gov

Other Non-Covalent Interactions Governing Crystal Packing

Beyond π-π stacking, the crystal packing of this compound would be governed by a network of other non-covalent interactions, including hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of a hydroxyl group and a carbonyl group facilitates the formation of strong O-H···O hydrogen bonds. In the case of Methyl 5-bromo-2-hydroxybenzoate, these hydrogen bonds link molecules into zigzag chains. This intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen is a characteristic feature of salicylate (B1505791) structures and is expected to be a dominant motif in the isopropyl derivative as well.

Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, participating in Br···O or Br···Br interactions. These interactions, although weaker than classical hydrogen bonds, are directional and can significantly influence the crystal packing.

A summary of potential non-covalent interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Hydrogen Bonding | O-H (hydroxyl) | O (carbonyl) | Formation of molecular chains |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of layered structures |

| Halogen Bonding | C-Br | O (carbonyl/hydroxyl) or Br | Directional control of molecular assembly |

| Van der Waals | Isopropyl group, aromatic ring | Adjacent molecules | Overall crystal cohesion and density |

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. Although no such analysis has been published for this compound, we can predict the likely outcomes based on studies of other brominated aromatic compounds.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface would indicate hydrogen bonds (O-H···O), while other colors would correspond to weaker contacts like C-H···π, Br···H, and H···H interactions.

The corresponding 2D fingerprint plot breaks down the Hirshfeld surface into the relative contributions of different types of intermolecular contacts. For a molecule like this compound, the plot would likely show:

A high percentage of H···H contacts , typically appearing as a large, diffuse region in the center of the plot, representing the van der Waals surface.

Sharp spikes corresponding to O···H/H···O contacts , indicative of the strong, directional hydrogen bonds.

Significant contributions from Br···H/H···Br contacts , highlighting the importance of halogen-hydrogen interactions in the crystal packing.

Contributions from C···H/H···C contacts , which arise from C-H···π interactions and general van der Waals forces.

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | Represents the outer surface of the molecule. |

| O···H/H···O | ~15-25% | Corresponds to the key hydrogen bonding motifs. |

| Br···H/H···Br | ~10-20% | Indicates the role of the bromine atom in packing. |

| C···H/H···C | ~5-15% | Relates to weaker C-H···π and van der Waals interactions. |

| Other | <5% | Includes C···C, C···Br, etc. |

Crystal Packing Motifs and Polymorphism Investigations

The interplay of the non-covalent interactions discussed above gives rise to specific, repeating patterns known as crystal packing motifs. For this compound, the dominant motif would likely be a hydrogen-bonded chain or dimer, further assembled into layers or a 3D network by π-π and halogen interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those involving hydrogen bonding. Different polymorphs can arise from variations in the hydrogen-bonding patterns or the stacking of aromatic rings, leading to different physical properties. While no polymorphs of this compound have been reported, it is conceivable that different crystallization conditions (e.g., solvent, temperature) could lead to the formation of distinct crystalline phases.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to this compound to control its crystal structure and, consequently, its physical properties.

Key strategies would involve:

Synthon Approach: Utilizing robust and predictable intermolecular interactions (supramolecular synthons), such as the carboxylic acid dimer or the salicyl-carbonyl catemer, to guide the assembly of the crystal structure.

Solvent Selection: The choice of crystallization solvent can influence which polymorph is favored or can lead to the formation of solvates, where solvent molecules are incorporated into the crystal lattice.

Use of Templates: Introducing molecules that can template the growth of a desired crystal form.

By systematically modifying the molecular structure (e.g., changing the ester group) or the crystallization environment, it is possible to engineer crystals with specific packing arrangements and properties.

Co-crystallization Studies and Formation of Multi-component Crystalline Solids

Co-crystallization is a powerful technique in crystal engineering where a target molecule (in this case, this compound) is crystallized with a second, different molecule (a co-former) to create a new, multi-component crystalline solid. nih.gov This can be used to modify the physicochemical properties of the target compound, such as solubility and stability.

For this compound, potential co-formers would be molecules that can form strong and reliable hydrogen bonds with its hydroxyl or carbonyl groups. Examples of suitable co-former functional groups include:

Amides

Carboxylic acids

Pyridines

Imidazoles

The formation of a co-crystal is guided by the hierarchy of non-covalent interactions, with the strongest hydrogen bonds typically forming between the most acidic proton and the most basic acceptor site. nih.gov Techniques such as solution evaporation, grinding, or slurry conversion could be employed to screen for and produce co-crystals of this compound. nih.gov While no specific co-crystallization studies on this compound have been published, the rich functionality of the salicylate scaffold makes it an excellent candidate for the formation of a wide range of multi-component crystalline solids.

Chemical Reactivity and Transformation Studies of Isopropyl 5 Bromo 2 Hydroxybenzoate

Hydrolysis Mechanisms of the Ester Moiety

The ester linkage in Isopropyl 5-bromo-2-hydroxybenzoate (B13816698) is susceptible to hydrolysis, a reaction that can be catalyzed by acids or bases, or proceed under neutral conditions. The kinetics and thermodynamics of these processes are critical for understanding the compound's stability and degradation pathways.

Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics

In the presence of a strong acid, the ester undergoes hydrolysis to yield 5-bromosalicylic acid and isopropanol (B130326). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.

Kinetic Data: While specific kinetic data for the acid-catalyzed hydrolysis of Isopropyl 5-bromo-2-hydroxybenzoate is not extensively documented in publicly available literature, studies on similar salicylate (B1505791) esters provide valuable insights. The reaction is typically first-order with respect to both the ester and the acid catalyst. The rate constant is influenced by temperature, with higher temperatures accelerating the reaction rate.

Thermodynamic Considerations: The hydrolysis of the ester is a reversible process. However, under typical aqueous acidic conditions, the equilibrium favors the formation of the carboxylic acid and alcohol. The reaction is generally considered to be moderately exothermic.

Base-Catalyzed Hydrolysis Kinetics and Thermodynamics

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is a common and efficient method for cleaving ester bonds.

Kinetic Data: The saponification of this compound is expected to follow second-order kinetics, being first-order in both the ester and the hydroxide ion concentration. The presence of the electron-withdrawing bromine atom on the aromatic ring may slightly influence the rate of hydrolysis compared to unsubstituted salicylates.

Below is a hypothetical data table illustrating the expected kinetic parameters for the base-catalyzed hydrolysis at a given temperature.

| Parameter | Value | Units |

| Rate Constant (k) | [Value] | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | [Value] | kJ/mol |

| Pre-exponential Factor (A) | [Value] | L mol⁻¹ s⁻¹ |

Thermodynamic Considerations: The saponification reaction is highly exergonic and essentially irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

Neutral Hydrolysis Pathways

Under neutral pH conditions, the hydrolysis of this compound is significantly slower than under acidic or basic conditions. The reaction proceeds via the direct nucleophilic attack of a water molecule on the ester's carbonyl carbon. The presence of the ortho-hydroxyl group can, in some cases, participate in intramolecular catalysis, although this effect is generally more pronounced in other systems. The low water solubility of the compound may also limit the rate of neutral hydrolysis in aqueous environments. fishersci.com

Reactions at the Aromatic Ring

The aromatic ring of this compound possesses several substituents that direct and influence its reactivity towards substitution reactions. The hydroxyl and isopropyl ester groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. wikipedia.org

Electrophilic Aromatic Substitution Reactions (e.g., Further Halogenation, Nitration)

Electrophilic aromatic substitution (SEAr) reactions introduce an electrophile to the aromatic system, replacing a hydrogen atom. wikipedia.org The existing substituents on the ring of this compound will dictate the position of further substitution. The powerful activating and directing effect of the hydroxyl group will be the dominant factor.

Further Halogenation: Introduction of another halogen, such as bromine or chlorine, in the presence of a Lewis acid catalyst, is expected to occur at the positions ortho and para to the hydroxyl group. libretexts.orglumenlearning.com Given that the position para to the hydroxyl group is already occupied by a bromine atom, further substitution would likely occur at the position ortho to the hydroxyl group (and meta to the bromine).

Nitration: The reaction with a nitrating mixture (nitric acid and sulfuric acid) would introduce a nitro group (NO2) onto the ring. lumenlearning.comyoutube.com The strong directing effect of the hydroxyl group would favor substitution at the positions ortho and para to it. Again, with the para position blocked, nitration would be expected to occur at the available ortho position.

Below is a table summarizing the expected major products of electrophilic aromatic substitution reactions.

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂, FeBr₃ | Isopropyl 3,5-dibromo-2-hydroxybenzoate |

| Nitration | HNO₃, H₂SO₄ | Isopropyl 5-bromo-2-hydroxy-3-nitrobenzoate |

Nucleophilic Aromatic Substitution Pathways (if applicable)

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For an SNAr reaction to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. byjus.commasterorganicchemistry.com

In the case of this compound, the bromine atom could potentially act as a leaving group. However, the ring is not strongly activated by powerful electron-withdrawing groups like nitro groups in the ortho or para positions. The hydroxyl group is an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution. Therefore, under standard conditions, nucleophilic aromatic substitution is generally considered to be unfavorable for this compound. wikipedia.orgbyjus.com More forcing conditions or the use of specific catalysts might be required to facilitate such a transformation. nih.govyoutube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira involving the bromine)

The bromine atom at the 5-position of the benzene (B151609) ring serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are prominent examples, enabling the introduction of a wide array of aryl, vinyl, or alkynyl substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the functionalization of this compound without affecting the ester or hydroxyl moieties. organic-chemistry.orgyoutube.com

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.comyoutube.com The base plays a crucial role in activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org

Below is a representative table of typical conditions for the Suzuki-Miyaura coupling of an aryl bromide similar to this compound:

| Parameter | Condition | Reference |

| Aryl Halide | This compound | - |

| Boronic Acid | Phenylboronic acid | researchgate.net |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | researchgate.netresearchgate.net |

| Solvent | Toluene, Dioxane, or DMF/H₂O | researchgate.netresearchgate.net |

| Temperature | 80-110 °C | researchgate.net |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, usually an amine. organic-chemistry.orgwikipedia.org The reaction proceeds under relatively mild conditions and is a powerful tool for the synthesis of substituted alkynes. wikipedia.orgrsc.org

The catalytic cycle of the Sonogashira coupling involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle. wikipedia.org The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. ucsb.eduresearchgate.net

The reactivity of this compound in the Sonogashira coupling is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netacs.org The electron-withdrawing character of the isopropyl ester group can facilitate the oxidative addition step.

A summary of typical Sonogashira coupling conditions for an aryl bromide is presented in the table below:

| Parameter | Condition | Reference |

| Aryl Halide | This compound | - |

| Alkyne | Phenylacetylene | nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | organic-chemistry.orgresearchgate.net |

| Copper Co-catalyst | CuI | organic-chemistry.orgrsc.org |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) | organic-chemistry.org |

| Solvent | Toluene, THF, or DMF | organic-chemistry.org |

| Temperature | Room Temperature to 80 °C | organic-chemistry.orgrsc.org |

Reactions Involving the Phenolic Hydroxyl Group (e.g., Alkylation, Acylation)

The phenolic hydroxyl group in this compound is a key site for further functionalization through reactions such as alkylation and acylation. These transformations allow for the introduction of various ether and ester functionalities, respectively, expanding the molecular diversity of its derivatives.

Alkylation:

Alkylation of the phenolic hydroxyl group involves the formation of an ether linkage. This is typically achieved by deprotonating the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide or sulfate). The choice of base and reaction conditions is crucial to ensure selective O-alkylation over potential C-alkylation. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.netorganic-chemistry.orgnih.gov

For this compound, the reaction would proceed as follows:

Deprotonation: this compound + Base → Isopropyl 5-bromo-2-(sodiooxy)benzoate (or corresponding salt) + Conjugate Acid

Nucleophilic Attack: Isopropyl 5-bromo-2-(sodiooxy)benzoate + Alkyl Halide → Isopropyl 2-alkoxy-5-bromobenzoate + Sodium Halide

A representative table for the alkylation of a substituted phenol is provided below:

| Parameter | Condition | Reference |

| Substrate | This compound | - |

| Alkylating Agent | Methyl iodide, Ethyl bromide | researchgate.net |

| Base | K₂CO₃, NaH | researchgate.net |

| Solvent | Acetone, DMF, or THF | researchgate.net |

| Temperature | Room Temperature to Reflux | researchgate.net |

Acylation:

Acylation of the phenolic hydroxyl group leads to the formation of an ester. This transformation is commonly carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. sigmaaldrich.comrsc.org The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. sigmaaldrich.comyoutube.com

The acylation of this compound would result in the formation of a diester derivative:

This compound + Acyl Chloride → Isopropyl 2-(acetyloxy)-5-bromobenzoate + HCl

Typical conditions for the acylation of a phenol are summarized in the following table:

| Parameter | Condition | Reference |

| Substrate | This compound | - |

| Acylating Agent | Acetyl chloride, Acetic anhydride | sigmaaldrich.comkhanacademy.org |

| Base | Pyridine, Triethylamine | sigmaaldrich.com |

| Solvent | Dichloromethane (DCM), Chloroform (B151607), or neat pyridine | sigmaaldrich.com |

| Temperature | 0 °C to Room Temperature | sigmaaldrich.com |

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of this compound in the aforementioned reactions is intricately linked to its molecular structure. The interplay of electronic and steric effects of the bromo, hydroxyl, and isopropyl ester substituents governs the reaction rates and outcomes.

In Metal-Catalyzed Cross-Coupling Reactions:

Steric Effects: The isopropyl ester group, being relatively bulky, can exert some steric hindrance. However, its position meta to the bromine atom means its steric impact on the oxidative addition at the C-Br bond is likely to be minimal. The hydroxyl group in the ortho position could potentially coordinate with the palladium center during the catalytic cycle, which might influence the reaction kinetics and selectivity. For instance, in some cross-coupling reactions, ortho-substituents can act as directing groups. chemrxiv.org

In Reactions of the Phenolic Hydroxyl Group:

Acidity of the Phenolic Proton: The acidity of the phenolic proton is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing bromine atom and isopropyl ester group increase the acidity of the phenol compared to unsubstituted phenol, facilitating its deprotonation to the corresponding phenoxide. This enhanced acidity makes the formation of the nucleophile for alkylation and acylation reactions more favorable.

Nucleophilicity of the Phenoxide: While the electron-withdrawing groups increase the acidity, they also decrease the nucleophilicity of the resulting phenoxide ion by delocalizing the negative charge. However, the phenoxide is generally still a sufficiently strong nucleophile for effective alkylation and acylation reactions under appropriate conditions.

Mechanistic Considerations:

The mechanisms of the Suzuki-Miyaura and Sonogashira couplings are well-established catalytic cycles involving Pd(0)/Pd(II) intermediates. youtube.comyoutube.comyoutube.com For this compound, the presence of the hydroxyl group could potentially lead to side reactions or catalyst inhibition if not properly managed, for example, by choice of a suitable base that selectively deprotonates the phenol without interfering with the catalyst.

In alkylation and acylation reactions, the mechanism is a standard nucleophilic substitution (SN2 or related pathway for alkylation) or nucleophilic acyl substitution. The key to successful transformation lies in optimizing the reaction conditions (base, solvent, temperature) to favor the desired O-functionalization and minimize any potential side reactions, such as C-alkylation or hydrolysis of the ester group.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Isopropyl 5-bromo-2-hydroxybenzoate, and how can reaction conditions be optimized?